molecular formula C22H25FN4O2 B10999590 N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B10999590
M. Wt: 396.5 g/mol
InChI Key: ZGCLEFKGHZTRAB-UHFFFAOYSA-N
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Description

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a carboxamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 3,4-dihydroisoquinoline ring: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.

    Introduction of the oxoethyl group: This step often involves acylation reactions using reagents like acetic anhydride or acetyl chloride.

    Formation of the piperazine ring: This can be synthesized through cyclization reactions involving ethylenediamine and appropriate dihalides.

    Substitution with the fluorophenyl group: This step typically involves nucleophilic aromatic substitution reactions using fluorobenzene derivatives.

    Formation of the carboxamide group: This is achieved through amidation reactions using carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in drug development:

  • Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies indicate that derivatives of similar structures demonstrate significant cytotoxicity against human cancer cells, including colon and breast cancer lines .
  • Mechanisms of Action : The anticancer properties are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumor progression. For example, the structural components may interact with specific receptors or enzymes that are crucial for cancer cell survival .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help elucidate the potential mechanisms through which the compound exerts its effects on cellular processes .

Case Studies

Several case studies have highlighted the efficacy of compounds related to N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide:

  • Study on Antitumor Effects : In a study published in Pharmaceuticals, researchers synthesized and evaluated a series of piperazine derivatives for their anticancer activity. The results demonstrated that certain modifications to the piperazine ring significantly enhanced cytotoxicity against specific cancer cell lines .
  • Structure-Activity Relationship (SAR) Analysis : A detailed SAR analysis revealed that substituents on the aromatic rings influenced both potency and selectivity towards different cancer types. This information is crucial for optimizing lead compounds for further development .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant inhibition of cancer cell growth
Apoptosis InductionInduces programmed cell death in tumor cells
Molecular DockingPredicts binding interactions with target proteins

Mechanism of Action

The mechanism of action of N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced receptor binding affinity.

Biological Activity

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide, commonly referred to as compound 1142211-87-7, is a synthetic organic molecule with potential pharmacological applications. This compound belongs to the class of piperazine derivatives and has garnered attention due to its biological activities, particularly in neuropharmacology and oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H20N2O3, with a molecular weight of 324.37 g/mol. The structure features a piperazine ring substituted with a fluorophenyl group and an isoquinoline moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC19H20N2O3
Molecular Weight324.37 g/mol
CAS Number1142211-87-7
PurityMin. 95%

The biological activity of this compound primarily involves its interaction with various receptors and enzymes in the central nervous system (CNS) and potentially other biological systems.

  • Monoamine Oxidase Inhibition : Research indicates that similar compounds in the piperazine class exhibit inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is crucial for the metabolism of neurotransmitters such as dopamine. This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially aiding in the treatment of neurodegenerative disorders like Parkinson's disease .
  • Antitumor Activity : Studies have shown that derivatives with structural similarities may exhibit antitumor properties by inducing apoptosis in cancer cells through pathways involving caspases and other apoptotic factors . Specific investigations into benzamide derivatives have demonstrated their ability to inhibit tumor growth in vitro and in vivo.

Case Studies

A notable study evaluated the effects of this compound on neuroprotection and cognitive enhancement in animal models. The results indicated that administration led to improved memory retention and reduced oxidative stress markers in the brain, suggesting potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .

Research Findings

Recent investigations have focused on the synthesis and biological evaluation of related compounds that incorporate the isoquinoline structure. These studies reveal:

  • In vitro Studies : Compounds similar to this compound have shown significant inhibitory effects on cancer cell lines, with IC50 values indicating potent activity against various types of tumors .
  • In vivo Efficacy : Animal studies have demonstrated that these compounds can significantly reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents .

Properties

Molecular Formula

C22H25FN4O2

Molecular Weight

396.5 g/mol

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide

InChI

InChI=1S/C22H25FN4O2/c23-19-5-7-20(8-6-19)25-11-13-26(14-12-25)22(29)24-15-21(28)27-10-9-17-3-1-2-4-18(17)16-27/h1-8H,9-16H2,(H,24,29)

InChI Key

ZGCLEFKGHZTRAB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CNC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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